molecular formula C5H3BrF2N2O B6153190 2-bromo-5-(difluoromethoxy)pyrazine CAS No. 1261768-93-7

2-bromo-5-(difluoromethoxy)pyrazine

Cat. No.: B6153190
CAS No.: 1261768-93-7
M. Wt: 225
InChI Key:
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Description

2-bromo-5-(difluoromethoxy)pyrazine is a chemical compound with the molecular formula C5H3BrF2N2O and a molecular weight of 224.99 g/mol. This compound has significant potential in various scientific fields, including pharmaceuticals, agriculture, and materials science. It is characterized by the presence of a bromine atom and a difluoromethoxy group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(difluoromethoxy)pyrazine typically involves the bromination of 5-(difluoromethoxy)pyrazine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(difluoromethoxy)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-bromo-5-(difluoromethoxy)pyrazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in designing new therapeutic agents.

    Industry: The compound is utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-(difluoromethoxy)pyrazine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-(trifluoromethoxy)pyridine: This compound has a similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-bromo-5-(difluoromethyl)pyridine: Another similar compound with a difluoromethyl group instead of a difluoromethoxy group.

Uniqueness

2-bromo-5-(difluoromethoxy)pyrazine is unique due to the presence of both bromine and difluoromethoxy groups on the pyrazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

1261768-93-7

Molecular Formula

C5H3BrF2N2O

Molecular Weight

225

Purity

95

Origin of Product

United States

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